Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester
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Overview
Description
3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate is a synthetic organic compound that features a pyrrolidine ring, a propyl chain, and a heptyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reductive amination of a suitable precursor, such as a ketone or aldehyde, with pyrrolidine.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrrolidine ring.
Formation of the Heptyloxyphenyl Group: The heptyloxyphenyl group can be synthesized through the etherification of a phenol derivative with a heptyl halide.
Coupling of the Components: The final step involves the coupling of the pyrrolidine-propyl intermediate with the heptyloxyphenyl carbamate derivative under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring.
Scientific Research Applications
3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with binding sites on proteins, potentially modulating their activity. The heptyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure and have similar biological activities.
Carbamate Derivatives: Compounds like carbaryl and fenobucarb are carbamate derivatives with insecticidal properties.
Uniqueness
3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate is unique due to the combination of the pyrrolidine ring, propyl chain, and heptyloxyphenyl group. This unique structure imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
68931-06-6 |
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Molecular Formula |
C21H34N2O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpropyl N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-4-5-10-17-25-20-13-7-6-12-19(20)22-21(24)26-18-11-16-23-14-8-9-15-23/h6-7,12-13H,2-5,8-11,14-18H2,1H3,(H,22,24) |
InChI Key |
YVXGSBDBOKVRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCCN2CCCC2 |
Origin of Product |
United States |
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